Ethyl (3-chlorobenzoyl)acetate
Overview
Description
Ethyl (3-chlorobenzoyl)acetate is an organic compound with the molecular formula C11H11ClO3. It is a colorless to pale yellow liquid with a fragrant odor. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (3-chlorobenzoyl)acetate can be synthesized by reacting 3-chlorobenzoyl chloride with ethyl acetate. The reaction typically involves the use of excess ethyl acetate under controlled conditions, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-chlorobenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3-chlorobenzoyl)acetate has several applications in scientific research:
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of ethyl (3-chlorobenzoyl)acetate involves its reactivity towards various chemical reagents. Its molecular structure allows it to participate in a range of reactions, targeting specific molecular pathways depending on the reagents and conditions used. For example, in oxidative cross-coupling reactions, it can activate dioxygen to facilitate the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Ethyl (3-chlorobenzoyl)acetate can be compared with other similar compounds such as:
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl (3-bromobenzoyl)acetate
- Ethyl (4-bromobenzoyl)acetate
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating specific molecular architectures .
Properties
IUPAC Name |
ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFYJJHEBDWEJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374044 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33167-21-4 | |
Record name | Ethyl (3-chlorobenzoyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-(3-chlorophenyl)-3-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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